3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine
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Overview
Description
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives It contains a piperidine ring substituted with a methoxymethyl group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. This is followed by the reaction with 3-chloropropan-1-amine to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of receptor interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the overall pharmacological profile of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethylpiperidin-1-yl)propan-1-amine: Contains an ethyl group instead of a methoxymethyl group.
2-Methyl-3-(piperidin-1-yl)propan-1-amine: Contains a methyl group instead of a methoxymethyl group.
3-(Piperidin-1-yl)propan-1-ol: Contains a hydroxyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3-(2-(Methoxymethyl)piperidin-1-yl)propan-1-amine distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it unique in its applications and properties.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-13-9-10-5-2-3-7-12(10)8-4-6-11/h10H,2-9,11H2,1H3 |
InChI Key |
YLZIRQGWIWVMER-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCN1CCCN |
Origin of Product |
United States |
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